3-phenylmethoxy-1H-pyridine-2-thione

Description

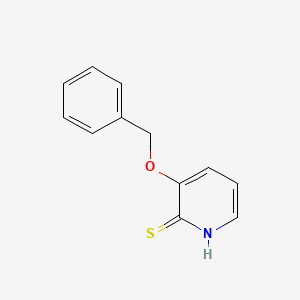

3-Phenylmethoxy-1H-pyridine-2-thione is a pyridine-based heterocyclic compound characterized by a thione (C=S) group at position 2 and a phenylmethoxy (OCH₂Ph) substituent at position 3.

Properties

IUPAC Name |

3-phenylmethoxy-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIFYNPMYLWQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylmethoxy-1H-pyridine-2-thione can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with phenylmethanol in the presence of a base, followed by the introduction of a thione group. This method typically requires the use of reagents such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran. The reaction conditions often involve heating the mixture to reflux temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts, such as metal complexes or solid acids, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-phenylmethoxy-1H-pyridine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenylmethoxy and thione groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving the phenylmethoxy group can be carried out using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenylmethoxy-1H-pyridine-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The phenylmethoxy and thione groups play a crucial role in these interactions by binding to specific sites on the target molecules and modulating their activity .

Comparison with Similar Compounds

Structural Comparison with Pyridine Derivatives

Pyridine-thione derivatives share a common six-membered aromatic ring with one nitrogen atom. Key structural distinctions arise from substituent variations:

- 2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (2): Features cyano (CN) and styryl (CH=CHPh) groups at positions 4 and 6, respectively, along with a thioacetamide side chain. These electron-deficient substituents may enhance reactivity toward electrophiles compared to the phenylmethoxy group in the target compound .

- 1-Methyl-3-Oxidanyl-Pyridine-2-Thione: Contains a methyl group at position 1 and a hydroxyl group at position 3.

Comparison with Pyridazine and Oxadiazole Thiones

Non-pyridine heterocycles with thione groups exhibit distinct electronic and steric properties:

- Pyridazine Derivatives (e.g., 3-Propoxy-1H-Pyridazine-6-Thione): Pyridazines contain two adjacent nitrogen atoms, increasing ring electron deficiency compared to pyridines. This alters reactivity in cycloaddition or metal coordination reactions. The propoxy group in this derivative may confer greater solubility in nonpolar solvents compared to phenylmethoxy .

- Oxadiazole-Thiones (e.g., 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-Oxadiazole-2(3H)-Thione) : The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, offering rigid planar geometry. Such systems are often employed in drug design for metabolic stability, contrasting with pyridine-thiones’ aromatic versatility .

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. In contrast, cyano or styryl groups (as in compound 2) are electron-withdrawing, increasing susceptibility to nucleophilic attack .

- Steric Effects : Bulky substituents like phenylmethoxy may hinder intermolecular interactions or regioselective reactions compared to smaller groups (e.g., methyl or hydroxyl) .

- Synthetic Accessibility : The phenylmethoxy group requires benzylation steps, which may involve harsher conditions than the acetamide or propoxy substitutions seen in other derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Selected Thione Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.